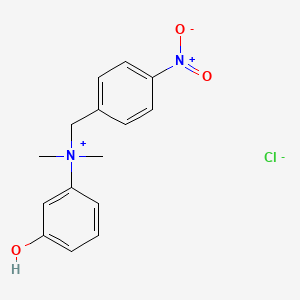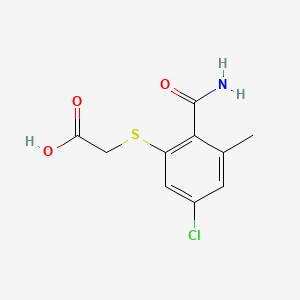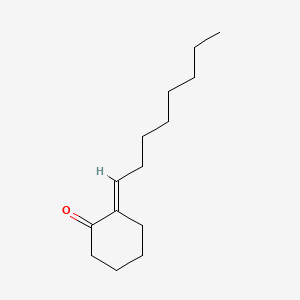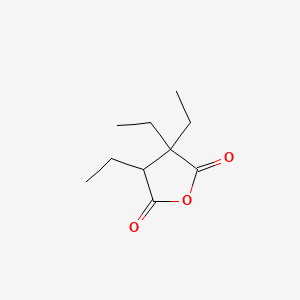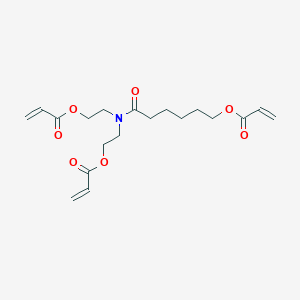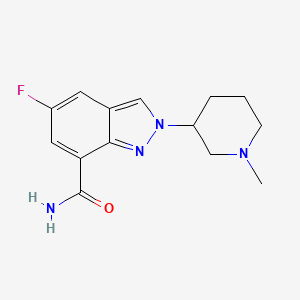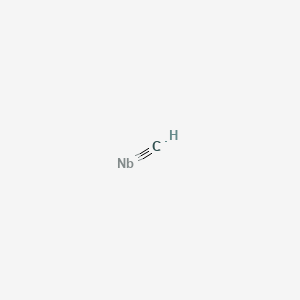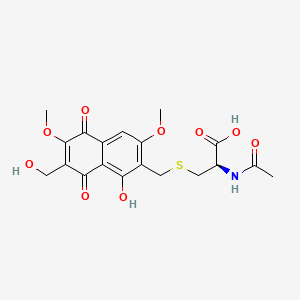
2-Bromo-5-(phenylthio)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(phenylthio)pyrazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the bromine and phenylthio groups makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(phenylthio)pyrazine typically involves the bromination of 5-(phenylthio)pyrazine. One common method includes the reaction of 5-(phenylthio)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(phenylthio)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-5-(phenylthio)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: This compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(phenylthio)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-(methylthio)pyrazine
- 2-Bromo-5-(ethylthio)pyrazine
- 2-Bromo-5-(phenylthio)pyridine
Comparison: 2-Bromo-5-(phenylthio)pyrazine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its methylthio and ethylthio analogs, the phenylthio group provides enhanced stability and potential for diverse chemical modifications .
Properties
CAS No. |
767342-33-6 |
|---|---|
Molecular Formula |
C10H7BrN2S |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-bromo-5-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7BrN2S/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
MFOPNDSLEFEENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


